N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide
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Overview
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide is a compound that features an imidazole ring, a propyl chain, a chlorobenzyl group, and an oxalamide moiety Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation of the imidazole ring using 1-bromopropane under basic conditions.
Formation of the Oxalamide Moiety: The oxalamide group can be synthesized by reacting oxalyl chloride with the appropriate amine.
Attachment of the Chlorobenzyl Group: The final step involves the coupling of the chlorobenzyl group to the oxalamide moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The oxalamide moiety can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer agent with an imidazole ring.
Uniqueness
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide is unique due to the combination of its imidazole ring, propyl chain, chlorobenzyl group, and oxalamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c16-13-5-2-1-4-12(13)10-19-15(22)14(21)18-6-3-8-20-9-7-17-11-20/h1-2,4-5,7,9,11H,3,6,8,10H2,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUUXCCVTWHUTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCCCN2C=CN=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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